5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde
CAS No.:
Cat. No.: VC17456404
Molecular Formula: C6H6FNO
Molecular Weight: 127.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6FNO |
---|---|
Molecular Weight | 127.12 g/mol |
IUPAC Name | 5-fluoro-1-methylpyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 |
Standard InChI Key | ZBRFMFAYPFARDE-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=C1F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde (C₇H₆FNO) features a five-membered pyrrole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde moiety at the 2-position. The molecular weight is 155.13 g/mol. Key structural attributes include:
-
Electron-Withdrawing Effects: The fluorine atom induces electron withdrawal via inductive effects, polarizing the pyrrole ring and enhancing electrophilic substitution reactivity at meta positions.
-
Aldehyde Reactivity: The formyl group serves as a versatile handle for nucleophilic additions, condensations, and redox transformations.
Table 1: Physicochemical Properties
Property | Value/Description |
---|---|
Melting Point | 92–94°C (predicted) |
Boiling Point | 245–247°C (estimated) |
Solubility | Soluble in DMSO, THF; moderate in ethanol |
logP (Octanol-Water) | 1.3 (calculated) |
Synthetic Methodologies
Vilsmeier-Haack Formylation
A common route to pyrrole-2-carbaldehydes involves the Vilsmeier-Haack reaction, where 1-methyl-5-fluoropyrrole undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic attack at the electron-rich 2-position:
Optimization Notes:
-
Yields improve under anhydrous conditions at 0–5°C (60–70% yield).
-
Overformylation is mitigated by controlling stoichiometry and reaction time.
Oxidative Routes
Alternative methods include the oxidation of 2-hydroxymethylpyrrole derivatives. For example, manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the alcohol to the aldehyde:
Reactivity and Chemical Transformations
Nucleophilic Additions
The aldehyde group engages in condensation reactions with primary amines to form Schiff bases, which are precursors to bioactive heterocycles:
Case Study: Reaction with aniline derivatives yields imines with demonstrated antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus).
Electrophilic Aromatic Substitution
Fluorine’s meta-directing effect facilitates substitutions at the 4-position. Nitration using nitric acid (HNO₃) in acetic acid yields:
Applications in Medicinal Chemistry
Antimicrobial Agents
Derivatives of this compound exhibit broad-spectrum activity. A 2024 study compared MIC values for Schiff base analogs:
Table 2: Antimicrobial Activity of Schiff Base Derivatives
Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
---|---|---|---|
4-NO₂ analog | 16 | 8 | 32 |
4-Cl analog | 32 | 16 | 64 |
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.02 (d, J = 3.1 Hz, 1H, H-3), 6.78 (d, J = 3.1 Hz, 1H, H-4), 3.87 (s, 3H, N-CH₃).
-
¹⁹F NMR: δ -118.2 ppm (d, J = 9.5 Hz).
IR Spectroscopy
-
Strong absorption at 1695 cm⁻¹ (C=O stretch).
-
C-F vibration at 1240 cm⁻¹.
Industrial and Research Challenges
-
Stability Issues: The aldehyde group is prone to oxidation, necessitating storage under inert atmospheres.
-
Scalability: Batch synthesis struggles with exothermicity; continuous flow systems may improve safety and yield.
Future Directions
-
Drug Delivery Systems: Encapsulation in cyclodextrins to enhance solubility and bioavailability.
-
Catalysis: Use as a ligand in asymmetric catalysis for chiral amine synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume